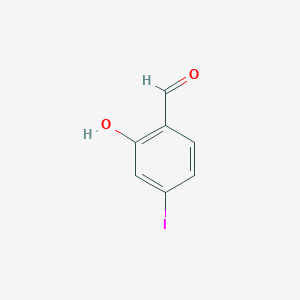

2-Hydroxy-4-iodobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMRAVJDXWXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593014 | |

| Record name | 2-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38170-02-4 | |

| Record name | 2-Hydroxy-4-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxy-4-iodobenzaldehyde CAS number and properties

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its reactivity and applications, particularly within the sphere of drug discovery and development.

Chemical Identity and Properties

This compound, also known as 4-iodosalicylaldehyde, is an aromatic organic compound.[1] Its structure incorporates a benzene (B151609) ring substituted with a hydroxyl group, an aldehyde group, and an iodine atom. This trifunctional nature makes it a versatile building block in organic synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 38170-02-4[2][3][4][5][6] |

| Molecular Formula | C₇H₅IO₂[1][4][6] |

| IUPAC Name | This compound[6] |

| Synonyms | 4-iodosalicylaldehyde, 4-iodo-salicylaldehyde, 4-Iodo-2-hydroxy-benzaldehyde[1] |

| InChI | InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H[1][6] |

| InChIKey | UPUMRAVJDXWXMP-UHFFFAOYSA-N[1][6] |

| SMILES | C1=CC(=C(C=C1I)O)C=O[6] |

| MDL Number | MFCD08457196[2] |

Physicochemical Properties

Quantitative physical and chemical properties are presented below.

| Property | Value |

| Molecular Weight | 248.02 g/mol [6] |

| Appearance | Yellow solid[5] |

| Purity | ≥98%[1][2] |

| Melting Point | 89-97 °C (lit.) |

Synthesis of this compound

A common laboratory-scale synthesis involves the formylation of 2-iodophenol (B132878). The following protocol provides a step-by-step methodology.

Experimental Protocol: Formylation of 2-Iodophenol

This procedure is adapted from established methods for the synthesis of this compound.[5]

Materials:

-

2-Iodophenol

-

Magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) (ACN)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Initial Setup: In a suitable reaction vessel, create a solution of 2-iodophenol (1.0 eq, e.g., 30 g, 136 mmol) in acetonitrile (ACN). Cool the solution in an ice bath.

-

Addition of Reagents: To the cooled solution, add magnesium chloride (1.5 eq, e.g., 19.5 g, 204 mmol) in portions, ensuring the internal temperature remains below 10 °C.[5]

-

Subsequently, add paraformaldehyde (7.0 eq, e.g., 28.6 g, 954 mmol) and triethylamine (4.0 eq, e.g., 76 mL, 545 mmol).[5] An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.[5]

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous ammonium chloride solution (e.g., 500 mL) and extract the product with ethyl acetate (e.g., 2 x 150 mL).[5]

-

Workup - Washing: Combine the organic layers. Sequentially wash the combined organic phase with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine (e.g., 2 x 150 mL for each wash).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5]

-

Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate mixture (e.g., 5% ethyl acetate in hexane), to yield this compound as a yellow solid.[5]

References

- 1. 2-hydroxy-4-iodo-benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 38170-02-4 Cas No. | 2-Hydroxy-4-iodo-benzaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. Buy Online CAS Number 38170-02-4 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]

- 6. This compound | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Hydroxy-4-iodobenzaldehyde from 2-Iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxy-4-iodobenzaldehyde, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary focus is on the direct formylation of 2-iodophenol (B132878), for which a detailed experimental protocol is provided. Additionally, alternative synthetic strategies are discussed, along with a comparative analysis of their potential outcomes. This document includes tabulated quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and underlying chemical principles to support research and development activities.

Introduction

This compound is a substituted aromatic aldehyde featuring a hydroxyl group and an iodine atom on the benzene (B151609) ring. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including biologically active compounds and functional materials. The strategic placement of the hydroxyl, iodo, and aldehyde functionalities allows for a variety of subsequent chemical transformations. This guide details a reliable synthetic route to this compound starting from the readily available precursor, 2-iodophenol.

Proposed Synthetic Pathway: Formylation of 2-Iodophenol

The most direct route to this compound is the electrophilic formylation of 2-iodophenol. In this reaction, a formyl group (-CHO) is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and iodo substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. In the case of 2-iodophenol, one of the ortho positions relative to the hydroxyl group is blocked by the iodine atom. Consequently, electrophilic attack is favored at the other ortho position (C6) and the para position (C4). Steric hindrance from the bulky iodine atom at the C2 position can favor substitution at the less hindered C4 position, leading to the desired product.

Several formylation methods are applicable to phenols, including the Duff reaction, the Vilsmeier-Haack reaction, and magnesium-mediated formylation. A specific and effective method for the para-formylation of 2-iodophenol utilizes magnesium chloride and paraformaldehyde.

Magnesium-Mediated Formylation of 2-Iodophenol

A highly effective method for the synthesis of this compound from 2-iodophenol involves the use of magnesium chloride, paraformaldehyde, and a tertiary amine base in an aprotic solvent. This approach has been reported to yield the desired product in good yield.[1]

Experimental Protocol:

A detailed experimental protocol for the magnesium-mediated formylation of 2-iodophenol is provided below.

Materials:

-

2-Iodophenol

-

Magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) (ACN)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) in portions while maintaining the reaction temperature below 10 °C.

-

Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). A slight exotherm to 15 °C may be observed.

-

Heat the reaction mixture to 72 °C and maintain this temperature for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL) and extract with ethyl acetate (2 x 150 mL).

-

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution (2 × 150 mL), 1N aqueous hydrochloric acid (HCl) (2 × 150 mL), and brine (2 × 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a 5% ethyl acetate in hexane eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Iodophenol (30 g) | [1] |

| Product | This compound | [1] |

| Yield | 27 g (79%) | [1] |

| Appearance | Yellow solid | [1] |

Alternative Formylation Methodologies

While the magnesium-mediated method provides a direct and high-yielding route, other classical formylation reactions are also plausible for the synthesis of this compound from 2-iodophenol. These methods are presented here as potential alternatives, though specific experimental data for the formylation of 2-iodophenol using these reactions is less readily available.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or a mixture of acetic and trifluoroacetic acid.[1] This reaction generally favors ortho-formylation.[1] However, when the ortho positions are blocked, para-formylation can occur.[2] Given that one ortho position in 2-iodophenol is substituted, the Duff reaction could potentially yield the desired 4-iodo isomer. The reaction typically requires heating.[1]

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4] This reaction is suitable for electron-rich aromatic compounds, including phenols.[3] The Vilsmeier reagent is a relatively weak electrophile, and the reaction often favors substitution at the less sterically hindered para position.[3]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[5][6] The reactive intermediate is dichlorocarbene. This reaction strongly favors ortho-formylation due to the interaction between the phenoxide and the carbene.[5] While para-formylated products are sometimes observed as minor products, this method is less likely to be efficient for the synthesis of this compound.

Comparison of Potential Formylation Methods:

| Reaction | Reagents | Typical Regioselectivity | Potential for 2-Iodophenol |

| Magnesium-Mediated | MgCl₂, Paraformaldehyde, TEA | Para (with ortho-block) | High (demonstrated)[1] |

| Duff Reaction | Hexamethylenetetramine, Acid | Ortho | Moderate (para-product possible)[2] |

| Vilsmeier-Haack | DMF, POCl₃ (or similar) | Para (often favored) | Good (plausible)[3] |

| Reimer-Tiemann | CHCl₃, Base | Ortho | Low (para-product is minor)[5] |

Characterization of this compound

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅IO₂ | [7][8] |

| Molecular Weight | 248.02 g/mol | [7] |

| CAS Number | 38170-02-4 | [7][8][9][10] |

| Appearance | Yellow solid | [1][8] |

Spectroscopic Data:

Spectroscopic data is essential for the structural elucidation of the final product. Below is a summary of expected and reported spectral information.

| Technique | Data |

| ¹H NMR | Expected signals for an aldehydic proton, a hydroxyl proton, and three aromatic protons with a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | Expected signals for a carbonyl carbon, and seven aromatic carbons (five CH and two quaternary). |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C=O stretching (aldehyde), and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (248.02 g/mol ). |

Note: Specific spectral data can be accessed through chemical databases such as ChemicalBook.[11]

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound from 2-iodophenol via the magnesium-mediated formylation method.

Caption: Workflow for the synthesis of this compound.

Regioselectivity of Formylation

The diagram below illustrates the directing effects of the substituents on 2-iodophenol in an electrophilic aromatic substitution reaction, such as formylation.

Caption: Regioselectivity in the formylation of 2-iodophenol.

Conclusion

The synthesis of this compound from 2-iodophenol is most effectively achieved through a magnesium-mediated formylation reaction. This method offers a high yield of the desired para-substituted product. While other classical formylation reactions present plausible alternatives, their efficacy and regioselectivity for this specific transformation require further investigation. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of functionalized aromatic compounds for pharmaceutical and materials science applications.

References

- 1. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 7. This compound | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-hydroxy-4-iodo-benzaldehyde | CymitQuimica [cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 38170-02-4|this compound|BLD Pharm [bldpharm.com]

- 11. 2-HYDROXY-4-IODO-BENZALDEHYDE(38170-02-4) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Hydroxy-4-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-4-iodobenzaldehyde, a key building block in organic synthesis and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Molecular Structure and Properties

This compound possesses the molecular formula C₇H₅IO₂ and a molecular weight of approximately 248.02 g/mol .[1][2] Its structure features a benzene (B151609) ring substituted with a hydroxyl group at position 2, an iodine atom at position 4, and a formyl (aldehyde) group at position 1. This substitution pattern significantly influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~11.0 | s | 1H | Hydroxyl proton (-OH) |

| ~7.6 | d | 1H | Aromatic proton (H-6) |

| ~7.3 | dd | 1H | Aromatic proton (H-5) |

| ~7.2 | d | 1H | Aromatic proton (H-3) |

| Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. |

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~195 | Aldehyde carbon (C=O) |

| ~160 | C-2 (Carbon bearing -OH) |

| ~140 | C-5 |

| ~130 | C-6 |

| ~120 | C-1 |

| ~118 | C-3 |

| ~95 | C-4 (Carbon bearing -I) |

| Note: Predicted values based on typical chemical shifts for substituted benzaldehydes. The signal for the carbon attached to iodine (C-4) is expected to be significantly upfield due to the heavy atom effect. |

Experimental Protocol for NMR Spectroscopy

A sample of this compound (10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a clean NMR tube. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to obtain singlets for each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (hydroxyl group) |

| 2900 - 2800 | Medium | C-H stretching (aldehyde) |

| 2800 - 2700 | Medium | C-H stretching (aldehyde, Fermi resonance) |

| 1680 - 1660 | Strong | C=O stretching (aldehyde) |

| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (hydroxyl group) |

| Below 800 | Medium-Strong | C-I stretching |

| Note: The C=O stretching frequency is influenced by the ortho-hydroxyl group through intramolecular hydrogen bonding, causing a shift to a lower wavenumber compared to unsubstituted benzaldehyde. |

Experimental Protocol for FT-IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the KBr pellet method is commonly used. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data

The exact mass of this compound is 247.93343 Da, calculated for the molecular formula C₇H₅IO₂.[1] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 248.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Description |

| 248 | [C₇H₅IO₂]⁺ | Molecular ion (M⁺) |

| 247 | [C₇H₄IO₂]⁺ | Loss of a hydrogen atom from the aldehyde or hydroxyl group |

| 219 | [C₆H₄IO]⁺ | Loss of the formyl radical (-CHO) |

| 121 | [C₇H₅O₂]⁺ | Loss of the iodine atom |

| 93 | [C₆H₅O]⁺ | Loss of iodine and carbon monoxide |

| Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization energy and the specific mass spectrometer used. |

Experimental Protocol for Mass Spectrometry

The mass spectrum can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The standard electron energy for EI is 70 eV. The resulting ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

An In-depth Technical Guide on the Solubility of 2-Hydroxy-4-iodobenzaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Hydroxy-4-iodobenzaldehyde in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides an overview of its physicochemical properties, expected solubility based on structurally similar compounds, and a detailed experimental protocol for determining its solubility. The provided methodologies and workflows are intended to enable researchers to generate precise and reliable solubility data in-house.

Introduction

This compound, also known as 4-iodosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅IO₂.[1][2] Its structure, featuring a hydroxyl group, an aldehyde group, and an iodine atom on the benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.[3] Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, purification, formulation, and drug development, as solubility directly impacts reaction kinetics, yield, and bioavailability.

This guide provides a framework for understanding and determining the solubility of this compound. While direct quantitative data is not available in the literature, a qualitative assessment based on analogous compounds is presented. Furthermore, a detailed experimental protocol is provided to facilitate the determination of its solubility in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 4-iodosalicylaldehyde, 4-Iodo-2-hydroxy-benzaldehyde | CymitQuimica[2] |

| CAS Number | 38170-02-4 | PubChem[1] |

| Molecular Formula | C₇H₅IO₂ | PubChem[1], CymitQuimica[2] |

| Molecular Weight | 248.02 g/mol | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, based on its molecular structure—a polar aromatic aldehyde with a hydroxyl group capable of hydrogen bonding—and the known solubility of similar compounds, a qualitative solubility profile can be predicted. Aldehydes and ketones are generally soluble in organic solvents. The presence of the hydroxyl group is expected to enhance its solubility in polar protic and aprotic solvents.

The following table summarizes the expected qualitative solubility of this compound, based on data for structurally related compounds such as salicylaldehyde (B1680747) and 2,4-dihydroxybenzaldehyde (B120756).[4][5][6]

| Solvent Class | Solvent | Expected Solubility | Rationale / Analogous Compound Behavior |

| Polar Protic | Methanol | Soluble to Highly Soluble | Salicylaldehyde and 2,4-dihydroxybenzaldehyde are soluble in alcohols.[4][5] |

| Ethanol | Soluble to Highly Soluble | Salicylaldehyde is miscible with ethanol.[4] 2,4-dihydroxybenzaldehyde is highly soluble.[5] | |

| Water | Slightly Soluble | Salicylaldehyde is slightly soluble in water.[4] The iodine atom may decrease water solubility compared to salicylaldehyde. | |

| Polar Aprotic | Acetone | Soluble | Lower molecular weight aldehydes and ketones are generally soluble in acetone. 2,4-dihydroxybenzaldehyde is soluble.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | 2,4-dihydroxybenzaldehyde is soluble in DMSO.[5] | |

| Ethyl Acetate | Soluble | 4-hydroxybenzaldehyde shows good solubility in ethyl acetate.[7] | |

| Acetonitrile | Soluble | 4-hydroxybenzaldehyde is soluble in acetonitrile.[7] | |

| Nonpolar | Dichloromethane | Soluble | Many organic compounds are soluble in halogenated solvents. |

| Chloroform | Soluble | 2,4-dihydroxybenzaldehyde is highly soluble in chloroform.[5][6] | |

| Toluene | Slightly Soluble to Soluble | 4-hydroxybenzaldehyde has some solubility in toluene.[7] | |

| Hexane / Heptane | Sparingly Soluble to Insoluble | The polarity of the molecule would likely limit solubility in nonpolar alkane solvents. |

Note: This table is predictive and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[5][8]

4.1. Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readability ±0.1 mg or better)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Vials with Teflon-lined screw caps (B75204) (e.g., 4 mL or 20 mL)

-

Syringes

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture at a constant speed (e.g., 300 RPM) for a sufficient duration to reach equilibrium.[9] A period of 24 to 72 hours is generally recommended to ensure equilibrium is reached.[9]

-

Visually inspect the vials to ensure undissolved solid remains.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the solid to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the solution through a syringe filter into a clean, tared vial to remove all undissolved particles.[9] This step is crucial to avoid artificially high results.

-

Weigh the filtered saturated solution to determine its mass.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the weighed, filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The mass of the dissolved solid is the final mass minus the tare mass of the vial.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC analysis) versus concentration.

-

Accurately dilute a known volume or mass of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

4.3. Calculation of Solubility

-

From Gravimetric Method:

-

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) × 100

-

Mass of solvent = (mass of filtered solution) - (mass of solute)

-

-

From Chromatographic Method:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Solubility (g/L) = Concentration of undiluted solution (g/L)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

References

- 1. This compound | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-4-iodo-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]

- 4. Salicylaldehyde | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

An In-depth Technical Guide to 2-Hydroxy-4-iodobenzaldehyde: Chemical Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-4-iodobenzaldehyde, a halogenated aromatic aldehyde with significant potential in synthetic chemistry and drug development. The document details its chemical structure, physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its application in bioconjugation, particularly through the Pictet-Spengler reaction.

Chemical Structure and Properties

This compound, also known as 4-iodosalicylaldehyde, is a derivative of benzaldehyde (B42025) with a hydroxyl group at the ortho position and an iodine atom at the para position relative to the formyl group. This substitution pattern imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IO₂ | [1] |

| Molecular Weight | 248.02 g/mol | [1] |

| CAS Number | 38170-02-4 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 87 °C | [3] |

| Boiling Point | 290.0 ± 30.0 °C (Predicted) | [3] |

| Density | 2.039 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

| InChI Key | UPUMRAVJDXWXMP-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While detailed, publicly available spectra for this compound are limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds. Commercial suppliers may provide specific spectra upon request.[4][5][6]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks / Signals |

| ¹H NMR (DMSO-d₆) | - Aldehyde proton (-CHO): ~9.5-10.5 ppm (singlet)- Phenolic proton (-OH): ~10.0-11.0 ppm (broad singlet)- Aromatic protons: Three protons in the range of ~6.5-8.0 ppm, with splitting patterns determined by their coupling. |

| ¹³C NMR (DMSO-d₆) | - Aldehyde carbon (-CHO): ~190-195 ppm- C-OH: ~160-165 ppm- C-I: ~90-100 ppm- Other aromatic carbons: ~110-140 ppm |

| FT-IR (KBr, cm⁻¹) | - O-H stretch (phenolic): ~3200-3400 cm⁻¹ (broad)- C=O stretch (aldehyde): ~1650-1680 cm⁻¹- C=C stretch (aromatic): ~1550-1600 cm⁻¹- C-I stretch: ~500-600 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z ≈ 248 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-iodophenol (B132878).[7]

Materials:

-

2-iodophenol

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a frozen solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) batchwise, maintaining the reaction temperature below 10 °C.[7]

-

Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). The reaction will be exothermic, with the temperature rising to approximately 15 °C.[7]

-

Heat the reaction mixture to 72 °C and maintain for 2 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Pour the reaction mixture into a saturated aqueous ammonium chloride solution (500 mL) and extract with ethyl acetate (2 x 150 mL).[7]

-

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) (2 × 150 mL), aqueous 1N hydrochloric acid (HCl) (2 × 150 mL), and brine (2 × 150 mL).[7]

-

Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by flash column chromatography on silica gel, using 5% ethyl acetate in hexane as the eluent.[7]

-

Collect the target fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a yellow solid (yield: 27 g, 79%).[7]

Representative Protocol: Pictet-Spengler Reaction for Bioconjugation

The aldehyde functionality of this compound makes it a suitable substrate for the Pictet-Spengler reaction, a powerful method for forming a stable carbon-carbon bond with a β-arylethylamine, such as a tryptamine-modified biomolecule.[8][9] This reaction is particularly relevant in the synthesis of antibody-drug conjugates (ADCs), where stable linkages are crucial.

The following is a general protocol that would require optimization for specific biomolecules.

Materials:

-

Tryptamine-functionalized biomolecule (e.g., antibody, protein)

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, toluene)[10]

-

Acid catalyst (e.g., trifluoroacetic acid - TFA)[8]

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., column chromatography or size-exclusion chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the tryptamine-functionalized biomolecule in the chosen anhydrous solvent.

-

Addition of Aldehyde: To the stirred solution, add this compound (typically 1.0-1.2 equivalents).[8]

-

Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., LC-MS).

-

Workup: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

-

Purification: Concentrate the solution under reduced pressure and purify the resulting bioconjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography for proteins).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and a representative bioconjugation reaction.

Caption: Workflow for the synthesis of this compound.

Caption: A representative workflow for Pictet-Spengler bioconjugation.

References

- 1. This compound | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-hydroxy-4-iodo-benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-HYDROXY-4-IODO-BENZALDEHYDE CAS#: 38170-02-4 [m.chemicalbook.com]

- 4. 2-HYDROXY-4-IODO-BENZALDEHYDE(38170-02-4) 1H NMR spectrum [chemicalbook.com]

- 5. 38170-02-4|this compound|BLD Pharm [bldpharm.com]

- 6. 38170-02-4 Cas No. | 2-Hydroxy-4-iodo-benzaldehyde | Apollo [store.apolloscientific.co.uk]

- 7. 2-HYDROXY-4-IODO-BENZALDEHYDE | 38170-02-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Commercial Availability and Technical Profile of 2-Hydroxy-4-iodobenzaldehyde for Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-iodobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring hydroxyl, iodo, and aldehyde functional groups, allows for a diverse range of chemical modifications, making it a versatile precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed synthetic protocol, and its application in the cutting-edge field of antibody-drug conjugates (ADCs) for cancer therapy.

Commercial Suppliers and Physical Properties

This compound is readily available for research purposes from several commercial chemical suppliers. The typical purity offered is around 98%. Below is a summary of key physical and chemical properties for this compound.

| Property | Value | Reference(s) |

| CAS Number | 38170-02-4 | [1][2][3] |

| Molecular Formula | C₇H₅IO₂ | [2][3] |

| Molecular Weight | 248.02 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| InChI | InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | [3] |

| InChIKey | UPUMRAVJDXWXMP-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1I)O)C=O |

A non-exhaustive list of commercial suppliers includes:

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 2-iodophenol (B132878). The following protocol is adapted from a literature procedure.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-iodophenol

-

Magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (B52724) (ACN)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

1N Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate/hexane solvent mixture

Procedure:

-

To a solution of 2-iodophenol (30 g, 136 mmol) in acetonitrile (ACN), add magnesium chloride (MgCl₂, 19.5 g, 204 mmol) portion-wise while maintaining the temperature below 10 °C.

-

Subsequently, add paraformaldehyde (28.6 g, 954 mmol) and triethylamine (TEA, 76 mL, 545 mmol). The reaction is exothermic.

-

Heat the reaction mixture to 72 °C and maintain for 2 hours.

-

After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution (500 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 150 mL).

-

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate (2 x 150 mL), 1N hydrochloric acid (2 x 150 mL), and brine (2 x 150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a 5% ethyl acetate/hexane eluent to yield this compound as a yellow solid (27 g, 79% yield).

Application in Drug Development: Precursor to an Anti-B7-H3 Antibody-Drug Conjugate Payload

This compound is a key precursor for the synthesis of the "hydroxybenzamide" portion of the duocarmycin-based payload, vc-seco-DUBA. This potent cytotoxic agent is a component of the investigational antibody-drug conjugate (ADC) MGC018 (vobramitamab duocarmazine), which targets the B7-H3 (CD276) protein overexpressed on various solid tumors.[5][6][7]

The following diagram illustrates a plausible synthetic workflow for the creation of an anti-B7-H3 ADC, highlighting the role of a 2-hydroxy-4-substituted benzaldehyde (B42025) derivative.

Mechanism of Action of Anti-B7-H3 ADCs

MGC018, an ADC utilizing a payload derived from a hydroxybenzamide structure, functions by targeting the B7-H3 protein on the surface of cancer cells.[5][8][9] Upon binding, the ADC is internalized, and the cytotoxic duocarmycin payload is released, which then alkylates DNA, leading to cell death.[9]

B7-H3 Signaling Pathways in Cancer

B7-H3 is not only a target for ADCs but is also an immune checkpoint molecule involved in tumor progression through the modulation of several signaling pathways.[3][4][10] Understanding these pathways is crucial for the rational design of B7-H3 targeted therapies.

Experimental Protocol: In Vitro Cytotoxicity Assay of an Anti-B7-H3 ADC

To evaluate the efficacy of a synthesized anti-B7-H3 ADC, an in vitro cytotoxicity assay is a fundamental experiment.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an anti-B7-H3 ADC on a B7-H3-expressing cancer cell line.

Materials:

-

B7-H3-positive cancer cell line (e.g., MDA-MB-468)

-

B7-H3-negative cancer cell line (for control)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Anti-B7-H3 ADC

-

Non-targeting control ADC

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom tissue culture plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed the B7-H3-positive and B7-H3-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of the anti-B7-H3 ADC and the control ADC in complete medium.

-

Treatment: Remove the medium from the cell plates and add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only as a negative control.

-

Incubation: Incubate the plates for 72-96 hours at 37 °C in a 5% CO₂ incubator.

-

Viability Assessment: Equilibrate the plates to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

This compound is a commercially accessible and highly versatile chemical intermediate with significant applications in the synthesis of complex molecules for drug discovery. Its role as a precursor to the payload of the anti-B7-H3 ADC, MGC018, underscores its importance in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and the biological context of its derivatives, including the signaling pathways of their targets, is essential for researchers in the field of medicinal chemistry and oncology. The provided protocols and diagrams serve as a foundational guide for the utilization of this compound in advanced research and development settings.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. B7-H3 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Pathways: Targeting B7-H3 (CD276) for Human Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Development of MGC018, a Duocarmycin-based Antibody-drug Conjugate Targeting B7-H3 for Solid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MGC018: Advancing B7-H3-Targeted Therapy for Solid Cancers [synapse.patsnap.com]

- 7. Vobramitamab Duocarmazine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. inova.org [inova.org]

- 9. Facebook [cancer.gov]

- 10. B7-H3 promotes proliferation and migration of lung cancer cells by modulating PI3K/AKT pathway via ENO1 activity - Wu - Translational Cancer Research [tcr.amegroups.org]

Stability and Storage of 2-Hydroxy-4-iodobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxy-4-iodobenzaldehyde. Drawing upon available data for the compound and analogous structures, this document outlines its physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment. This information is critical for ensuring the integrity and reliability of this compound in research and development settings.

Physicochemical Properties and Recommended Storage

This compound is a solid, off-white compound with limited solubility in chloroform (B151607) and methanol (B129727).[1] To maintain its chemical integrity, specific storage conditions are paramount.

Table 1: Recommended Storage Conditions for this compound [2][3]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8 °C | Refrigeration minimizes the rate of potential thermal degradation. |

| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation, to which aromatic aldehydes and phenols are susceptible. |

| Light | Protection from light (e.g., amber vials) | Minimizes photodegradation, a common pathway for iodinated aromatic compounds.[3] |

| Container | Tightly sealed | Prevents contamination and exposure to moisture. |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively documented, its structure, featuring a phenolic hydroxyl group, an aldehyde, and an iodine substituent on an aromatic ring, suggests susceptibility to several degradation pathways. These include oxidation, photodegradation, and hydrolysis.

Oxidative Degradation

The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 2-hydroxy-4-iodobenzoic acid. The phenolic hydroxyl group also increases the electron density of the aromatic ring, making it more susceptible to oxidative processes, which can lead to the formation of quinone-type structures or polymeric materials.[4][5]

Caption: Plausible oxidative degradation pathways.

Photodegradation

Aromatic iodides are known to be sensitive to light.[3] Upon exposure to UV or visible light, the carbon-iodine bond can undergo homolytic cleavage to form a radical species. This can initiate a cascade of reactions, leading to de-iodination and the formation of various degradation products, including 2-hydroxybenzaldehyde (salicylaldehyde) or further polymeric materials. Aromatic aldehydes themselves can also undergo photochemical reactions.[6]

Caption: Potential photodegradation mechanism.

Hydrolytic Degradation

While generally stable to hydrolysis, under forcing acidic or basic conditions, salicylaldehyde (B1680747) derivatives can potentially undergo reactions. However, significant degradation under neutral hydrolytic conditions is less likely for this particular structure.[7]

Experimental Protocols for Stability Testing

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method.[8][9]

General Preparation for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for the subsequent stress conditions. A control sample, protected from light and stored at the recommended 2–8 °C, should be maintained for comparison.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 4, 8, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |

| Thermal | Solid State | 60 °C | 24, 48, 72 hours |

| Photolytic | Solid and Solution | ICH Q1B conditions | As per guidelines |

Detailed Methodologies

3.2.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture in a water bath at 60 °C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.2.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the mixture at room temperature.

-

Withdraw aliquots at specified time points (e.g., 1, 2, 4, and 8 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.2.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).

-

Dilute to a suitable concentration with the mobile phase for analysis.

3.2.4. Thermal Degradation

-

Place a known quantity of solid this compound in a stable, sealed container.

-

Store the container in an oven at 60 °C.

-

At specified time points (e.g., 24, 48, and 72 hours), remove a sample, dissolve it in a suitable solvent, and dilute for analysis.

3.2.5. Photostability Testing

-

Expose both solid and solution samples of this compound to light as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the specified exposure period.

Analytical Method for Stability Indication

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradation products.[10]

Table 3: Suggested HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.

References

- 1. epa.gov [epa.gov]

- 2. 2-HYDROXY-4-IODO-BENZALDEHYDE CAS#: 38170-02-4 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

The Dual Nature of Iodine: An In-depth Technical Guide to the Reactivity of 2-Hydroxy-4-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-iodobenzaldehyde is a versatile synthetic intermediate whose reactivity is uniquely governed by the multifaceted role of its iodine substituent. This technical guide provides a comprehensive analysis of the electronic and steric effects of the iodine atom on the molecule's reactivity, supported by quantitative data, detailed experimental protocols for key transformations, and mechanistic diagrams. The carbon-iodine bond serves as a key functional handle for sophisticated cross-coupling reactions, while the interplay of the iodo, hydroxyl, and aldehyde groups dictates the molecule's behavior in a range of synthetic transformations. Furthermore, this guide explores the relevance of the 4-iodosalicylaldehyde scaffold in medicinal chemistry, particularly in the development of targeted enzyme inhibitors.

The Pivotal Role of the Iodine Substituent

The reactivity of this compound is a direct consequence of the intrinsic properties of the iodine atom situated at the 4-position of the benzene (B151609) ring. These properties can be broadly categorized into electronic and steric effects, which in turn influence the reactivity of both the aromatic ring and the aldehyde functional group.

Electronic Effects: A Tale of Two Opposing Forces

The iodine substituent, like other halogens, exerts a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1]

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This effect is deactivating, making the ring less susceptible to electrophilic aromatic substitution compared to benzene. Among the halogens, iodine's inductive effect is the weakest due to its lower electronegativity.[1]

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the π-system of the aromatic ring. This donation of electron density partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions.[1]

The net electronic effect of the iodine substituent is a slight deactivation of the aromatic ring towards electrophilic attack, yet it remains a strong ortho, para-director.

Quantifying Electronic Influence: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. For the iodine substituent, the Hammett constants are presented in Table 1.

| Substituent | σ_meta | σ_para |

| I | 0.35 | 0.18 |

| Br | 0.39 | 0.23 |

| Cl | 0.37 | 0.23 |

| H | 0.00 | 0.00 |

| Data sourced from multiple references.[2][3][4] |

The positive σ values for iodine indicate its overall electron-withdrawing character at both the meta and para positions. However, the smaller σ_para value compared to σ_meta reflects the partial offsetting of the electron-withdrawing inductive effect by the electron-donating resonance effect at the para position.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

A defining feature of iodoaromatics is the relative weakness of the carbon-iodine (C-I) bond compared to other carbon-halogen bonds. This makes the iodine atom an excellent leaving group and renders this compound a prime substrate for a multitude of transition metal-catalyzed cross-coupling reactions. This reactivity profile is arguably the most significant contribution of the iodine substituent to the molecule's synthetic utility, enabling the facile formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Reactivity at the Aldehyde Functional Group

The aldehyde group of this compound is a key site of reactivity, participating in a variety of condensation and addition reactions. The electronic effects of the iodine and hydroxyl substituents modulate the electrophilicity of the carbonyl carbon. The para-iodine substituent, being net electron-withdrawing, is expected to slightly increase the electrophilicity of the aldehyde carbonyl, thus potentially accelerating nucleophilic attack compared to the non-iodinated 2-hydroxybenzaldehyde.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental protocols for the synthesis of this compound and its subsequent use in several important classes of organic reactions.

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 2-iodophenol (B132878).

Experimental Protocol: Formylation of 2-Iodophenol

-

Materials: 2-Iodophenol, magnesium chloride (MgCl₂), paraformaldehyde, triethylamine (B128534) (TEA), acetonitrile (B52724) (ACN), ethyl acetate (B1210297), saturated aqueous ammonium (B1175870) chloride, aqueous sodium bicarbonate, 1N hydrochloric acid, brine, and anhydrous sodium sulfate.

-

Procedure:

-

To a cooled solution of 2-iodophenol (1.0 eq.) in acetonitrile, add magnesium chloride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

Subsequently, add paraformaldehyde (7.0 eq.) and triethylamine (4.0 eq.).

-

Heat the reaction mixture to 72 °C and maintain for 2 hours.

-

After completion, cool the reaction to room temperature and pour it into a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic phases and wash sequentially with aqueous sodium bicarbonate, 1N hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a yellow solid.[5]

-

References

- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. This compound | C7H5IO2 | CID 18351513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Potential of Substituted Salicylaldehydes: A Technical Guide for Researchers

An in-depth exploration of the anticancer, antimicrobial, antioxidant, and anti-inflammatory activities of substituted salicylaldehydes, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic promise.

Substituted salicylaldehydes, a class of aromatic aldehydes, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of a hydroxyl group ortho to the aldehyde functionality, combined with the potential for diverse substitutions on the aromatic ring, underpins their ability to interact with various biological targets. This technical guide synthesizes current research on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through key signaling pathways.

Core Biological Activities: A Quantitative Overview

The biological efficacy of substituted salicylaldehydes is significantly influenced by the nature and position of substituents on the salicylaldehyde (B1680747) ring. Halogenation, nitration, and the addition of hydroxyl or methoxy (B1213986) groups can dramatically alter their activity.[1][2][3] The following tables provide a consolidated summary of the reported biological activities of various substituted salicylaldehydes and their derivatives, such as Schiff bases and hydrazones, to facilitate comparative analysis.

Table 1: Anticancer Activity of Substituted Salicylaldehyde Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Methoxysalicylaldehyde isonicotinoylhydrazone | Multiple cell lines | Most active in study | [4] |

| 5-Bromosalicylaldehyde-derived hydrazones | SKW-3 (T-cell leukemia), HL-60 (Myeloid leukemia) | 3.02 - 3.14 | [5] |

| 5-Nitrosalicylaldehyde benzoylhydrazones | HL-60, BV-173 (Leukemic cell lines) | Micromolar concentrations | [5] |

| 4-Methoxysalicylaldehyde hydrazone derivative 1 | HL-60, K-562 (Leukemic cell lines) | < 0.06 | [5] |

| 4-Methoxysalicylaldehyde hydrazone derivative 1 | MCF-7 (Breast cancer) | 0.23 | [5] |

| 4-Methoxysalicylaldehyde hydrazone derivative 2 | HL-60, K-562 (Leukemic cell lines) | < 0.06 | [5] |

| 4-Methoxysalicylaldehyde hydrazone derivative 2 | MCF-7 (Breast cancer) | 0.23 | [5] |

| Dimethoxy salicylaldehyde benzoylhydrazone 1 | BV-173, K-562, SKW-3, AR-230, HL-60 (Leukemia) | 0.05 - 0.79 | [6] |

| Dimethoxy salicylaldehyde benzoylhydrazone 2 | BV-173, K-562, SKW-3, AR-230, HL-60 (Leukemia) | 0.04 - 0.94 | [6] |

Table 2: Antimicrobial Activity of Substituted Salicylaldehydes

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3,5-Dichlorosalicylaldehyde | Candida albicans | 8 | [7][8] |

| 3,5-Dichlorosalicylaldehyde | Saccharomyces cerevisiae | 4 | [7][8] |

| 3,5-Dibromosalicylaldehyde | Candida albicans | 4 | [7][8] |

| 3,5-Dibromosalicylaldehyde | Saccharomyces cerevisiae | 4 | [7][8] |

| 3,5-Diiodosalicylaldehyde | Candida albicans | 8 | [7][8] |

| 3,5-Diiodosalicylaldehyde | Saccharomyces cerevisiae | 4 | [7][8] |

| 5-Bromosalicylaldehyde | Candida albicans | 8 | [7][8] |

| 5-Chlorosalicylaldehyde | Candida albicans | 16 | [7][8] |

| 5-Nitrosalicylaldehyde | Staphylococcus aureus | 32 | [7][8] |

| 4,6-Dimethoxysalicylaldehyde | Candida albicans | Potent activity | [2] |

Note: MIC values can vary based on the specific strain and testing methodology.

Table 3: Antioxidant Activity of Substituted Salicylaldehyde Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Salicylaldehyde-derived secondary amine 2 | ABTS | 5.14 ± 0.11 | [9] |

| Salicylaldehyde-derived secondary amine 5 | Phenanthroline (A0.5) | 9.42 ± 1.02 | [9] |

| Salicylaldehyde-derived secondary amine (others) | ABTS | 5.14 - 9.91 | [9] |

| BHT (standard) | ABTS | 8.22 ± 0.45 | [9] |

| BHA (standard) | ABTS | 7.16 ± 1.66 | [9] |

Table 4: Anti-inflammatory Activity of Substituted Salicylaldehyde Derivatives

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Salicylaldehyde-derived secondary amine 2 | BSA Denaturation | 839.64 ± 11.13 | [9] |

| Salicylaldehyde-derived secondary amine 5 | BSA Denaturation | 699.72 ± 7.36 | [9] |

| Diclofenac (standard) | BSA Denaturation | 128.83 ± 0.08 | [9] |

Key Signaling Pathways Modulated by Substituted Salicylaldehydes

Substituted salicylaldehydes exert their biological effects by modulating key intracellular signaling pathways implicated in the pathogenesis of cancer and inflammatory diseases.

Anticancer Mechanisms

Several studies indicate that salicylaldehyde derivatives can suppress cancer cell proliferation and induce apoptosis by inhibiting critical signaling cascades.

Salicylaldehyde derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway , which is crucial for cell growth and survival.[10][11] They can also suppress the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[12][13] Furthermore, evidence suggests their ability to downregulate the MAPK/ERK pathway and inhibit the phosphorylation of STAT3 , both of which are critical for cancer cell proliferation and survival.[14][15][16]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of substituted salicylaldehydes are primarily attributed to their ability to modulate signaling pathways that regulate the production of inflammatory mediators.

Similar to their anticancer mechanism, salicylates inhibit the NF-κB pathway , a central regulator of inflammation, by preventing IκBα degradation.[12][13] They also modulate the MAPK signaling pathway , which plays a crucial role in the production of pro-inflammatory cytokines and enzymes like COX-2.[17]

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of substituted salicylaldehydes.

MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the substituted salicylaldehyde derivatives and incubate for another 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Agar (B569324) Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial potential of a compound.

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

-

Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the substituted salicylaldehyde solution (at various concentrations) into each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

-

MIC Determination: The lowest concentration of the compound that shows a clear zone of inhibition is considered the Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Reaction Mixture: Mix various concentrations of the substituted salicylaldehyde solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Bovine Serum Albumin (BSA) Denaturation Assay for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Bovine Serum Albumin (BSA) solution (e.g., 1%) and various concentrations of the substituted salicylaldehyde.

-

Incubation: Incubate the mixture at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for 5 minutes.

-

Cooling: Cool the samples to room temperature.

-

Turbidity Measurement: Measure the turbidity of the samples by reading the absorbance at approximately 660 nm.

-

Calculation: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

Conclusion and Future Directions

Substituted salicylaldehydes represent a promising class of compounds with a diverse range of biological activities. Their synthetic accessibility and the tunability of their chemical properties through various substitutions make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of these multifaceted molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships for enhanced potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical studies. The continued investigation of substituted salicylaldehydes holds the potential to yield novel therapeutic agents for a wide array of diseases.

References

- 1. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Substituted Salicylaldehydes as Potential Antimicrobial D... [degruyterbrill.com]

- 9. mdpi.com [mdpi.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Salicylates inhibit NF-kappaB activation and enhance TNF-alpha-induced apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3) | DIGITAL.CSIC [digital.csic.es]

- 15. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions [mdpi.com]

Methodological & Application

Application Note: A Novel Linker Strategy Utilizing 2-Hydroxy-4-iodobenzaldehyde for the Development of Anti-B7-H3 Antibody-Drug Conjugates

Abstract

B7-H3 (CD276) is a transmembrane protein overexpressed in a wide array of solid tumors, making it a prime target for antibody-drug conjugate (ADC) therapy.[1][2][3] The efficacy of an ADC is critically dependent on the monoclonal antibody, the cytotoxic payload, and the chemical linker that connects them. This application note describes a hypothetical approach for the use of 2-Hydroxy-4-iodobenzaldehyde as a key component in a novel linker system for the preparation of anti-B7-H3 ADCs. This strategy offers a versatile platform for the attachment of payloads and potential for multimodal applications, including imaging and therapy. While direct utilization of this compound in anti-B7-H3 ADC preparation has not been reported in existing literature, its chemical functionalities present a compelling theoretical application for next-generation ADC design.

Introduction

B7-H3 is an immune checkpoint molecule of the B7 family that is highly expressed on various cancer cells and is often associated with poor prognosis.[4][5][6] Its limited expression in normal tissues makes it an attractive target for cancer therapies with a wide therapeutic window.[6] Anti-B7-H3 ADCs have shown potent anti-tumor activity in preclinical models by delivering cytotoxic agents directly to the tumor site.[1][2][3]

The linker technology in ADCs plays a pivotal role in their stability, pharmacokinetic profile, and the efficiency of payload release. This document outlines a theoretical framework for incorporating this compound into a linker-payload complex for conjugation to an anti-B7-H3 monoclonal antibody. The proposed linker leverages the reactivity of the aldehyde for payload attachment and the utility of the aryl iodide for further modifications, such as the introduction of imaging agents or other functional moieties.

Principle of the Method

The proposed methodology is a multi-step process that begins with the synthesis of a linker-payload conjugate incorporating this compound. This is followed by the preparation of the anti-B7-H3 antibody for conjugation and the final coupling reaction to form the ADC. The workflow is designed to be modular, allowing for the substitution of different payloads and modification of the linker.